Dimethyldioctadecylammonium Iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

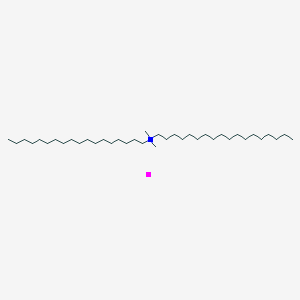

Structure

2D Structure

Properties

IUPAC Name |

dimethyl(dioctadecyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H80N.HI/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSPASWTWTZPQU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H80IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562290 | |

| Record name | N,N-Dimethyl-N-octadecyloctadecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7206-39-5 | |

| Record name | N,N-Dimethyl-N-octadecyloctadecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldioctadecylammonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyldioctadecylammonium Iodide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification: Dimethyldioctadecylammonium (B77308) Iodide

Dimethyldioctadecylammonium iodide, a quaternary ammonium (B1175870) salt, is a cationic lipid of significant interest in the fields of biochemistry and pharmaceutical sciences. Its amphiphilic nature, characterized by a positively charged head group and two long hydrophobic alkyl chains, enables it to self-assemble into liposomes and other nanoparticle formulations. This property makes it a valuable tool for the delivery of therapeutic molecules, such as nucleic acids and proteins, into cells.

CAS Number: 7206-39-5

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₈H₈₀IN | |

| Molecular Weight | 677.97 g/mol | |

| Appearance | White to light yellow to light red powder/crystal | |

| Purity | >98.0% | |

| Melting Point | 152.0 to 156.0 °C | |

| Synonyms | Dimethyldistearylammonium Iodide |

Applications in Drug and Gene Delivery

This compound is primarily utilized in the formation of cationic liposomes. These liposomes serve as non-viral vectors for the delivery of negatively charged molecules like plasmid DNA, siRNA, and mRNA into cells. The positive charge of the dimethyldioctadecylammonium headgroup facilitates the complexation with nucleic acids and promotes interaction with the negatively charged cell membrane, leading to cellular uptake. While much of the published research has been conducted with the bromide salt (Dimethyldioctadecylammonium Bromide, DDAB), the principles of formulation and mechanism of action are expected to be highly similar for the iodide counterpart.

Experimental Protocols

Synthesis of this compound

Proposed Synthesis Pathway:

Caption: Proposed synthesis of this compound.

A plausible experimental procedure, adapted from the synthesis of similar quaternary ammonium iodides, is as follows:

-

Dissolve N,N-dimethyloctadecylamine in a suitable solvent such as absolute ethanol in a round-bottom flask.

-

Add a molar excess of methyl iodide to the solution.

-

Reflux the mixture with stirring for several hours.

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Isolate the precipitated product by suction filtration.

-

Wash the product with cold anhydrous ether to remove unreacted starting materials.

-

Dry the final product under vacuum.

Preparation of Cationic Liposomes

The following protocol describes the preparation of cationic liposomes using the lipid film hydration method, a common technique for this purpose. This protocol is adapted from methods used for the bromide analog, DDAB.

-

Lipid Film Formation:

-

Dissolve this compound and a neutral helper lipid (e.g., dioleoylphosphatidylethanolamine, DOPE) in a chloroform:methanol solution in a round-bottom flask. A common molar ratio is 1:1.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or sonicating the flask. This results in the formation of multilamellar vesicles (MLVs).

-

-

Sizing:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Gene Transfection Protocol

This protocol provides a general guideline for the transfection of mammalian cells in a 6-well plate format using pre-formed cationic liposomes.

-

Cell Seeding:

-

One day prior to transfection, seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

-

Lipoplex Formation:

-

In a sterile tube, dilute the plasmid DNA in a serum-free medium.

-

In a separate sterile tube, dilute the cationic liposome (B1194612) suspension in a serum-free medium.

-

Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of liposome-DNA complexes (lipoplexes).

-

-

Transfection:

-

Remove the growth medium from the cells and wash once with PBS.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

-

After the incubation period, add complete growth medium containing serum.

-

Continue to incubate the cells for 24-72 hours before assaying for gene expression.

-

Workflow for Gene Transfection:

Caption: Experimental workflow for gene transfection.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Treatment:

-

Prepare serial dilutions of the this compound liposomes in a complete growth medium.

-

Remove the medium from the cells and replace it with the liposome-containing medium.

-

Incubate the cells for 24-72 hours at 37°C.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

-

Mechanism of Cellular Uptake and Intracellular Trafficking

Cationic liposomes formulated with this compound are thought to enter cells primarily through endocytosis. The positively charged liposomes interact with the negatively charged proteoglycans on the cell surface, which triggers their internalization.

Signaling Pathway for Cationic Liposome Uptake:

Caption: Cellular uptake and trafficking of cationic lipoplexes.

Once inside the cell, the lipoplexes are enclosed within endosomes. For the genetic material to be expressed, it must escape the endosome before it fuses with a lysosome, where enzymatic degradation would occur. The "proton sponge" effect is a proposed mechanism for endosomal escape, where the cationic lipid buffers the endosomal pH, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosome, releasing the nucleic acid into the cytoplasm. The released DNA can then be transported to the nucleus for transcription. Cationic lipids have also been shown to activate intracellular signaling pathways, including pro-apoptotic and pro-inflammatory cascades.[1]

Quantitative Data

While specific quantitative data for this compound is limited in the literature, data from studies using the closely related Dimethyldioctadecylammonium Bromide (DDAB) can provide valuable insights.

Table 1: Physicochemical Properties of DDAB-based Liposomes

| Formulation (DDAB:Helper Lipid) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| DDAB:DOPE (1:1) | 150 ± 20 | < 0.2 | +45 ± 5 |

| DDAB:Cholesterol (1:1) | 180 ± 25 | < 0.25 | +50 ± 7 |

Note: These are representative values and can vary based on the specific preparation method and conditions.

Table 2: Transfection Efficiency of DDAB-based Liposomes in HeLa Cells

| DDAB:DOPE Molar Ratio | Transfection Efficiency (% of GFP-positive cells) |

| 1:1 | ~60% |

| 2:1 | >95% |

| 4:1 | ~90% (with increased cytotoxicity) |

Data adapted from studies showing high transfection efficiencies with DDAB-containing liposomes.[2][3] The transfection efficiency is highly dependent on the cell type, the ratio of cationic lipid to helper lipid, and the charge ratio of the lipoplex.[3][4][5]

Table 3: In Vitro Cytotoxicity of DDAB-based Liposomes on CSU-SA1 Cancer Cells

| DDAB:DOPE Molar Ratio | Cell Viability (% of control) after 24h |

| 1:1 | ~85% |

| 2:1 | ~70% |

| 4:1 | ~50% |

Data adapted from studies indicating that cytotoxicity increases with a higher proportion of the cationic lipid.[3]

Conclusion

This compound is a versatile cationic lipid with significant potential in research and drug development, particularly as a component of non-viral gene delivery systems. Its ability to form stable cationic liposomes that can efficiently complex with nucleic acids and facilitate their entry into cells makes it a valuable tool for in vitro and in vivo studies. While more research is needed to fully characterize the iodide form of this lipid, the extensive data available for its bromide analog provides a strong foundation for its application. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers in harnessing the potential of this compound in their work.

References

- 1. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new cationic liposome reagent mediating nearly quantitative transfection of animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene transfection by cationic liposomes: comparison of the transfection efficiency of liposomes prepared from various positively charged lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Factors controlling the efficiency of cationic lipid-mediated transfection in vivo via intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of Dimethyldioctadecylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of dimethyldioctadecylammonium (B77308) iodide, a quaternary ammonium (B1175870) compound with applications in various scientific fields.

Data Presentation: Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for dimethyldioctadecylammonium iodide is C38H80IN[1][2][3][4]. The calculation of its molecular weight is detailed in the table below.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 38 | 12.011 | 456.418 |

| Hydrogen | H | 80 | 1.008 | 80.64 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 677.969 |

Note: The atomic weights used are the conventional atomic weights provided by IUPAC.[5][6][7][8][9]

The calculated molecular weight of this compound is 677.97 g/mol [2][3][4].

Experimental Protocols & Signaling Pathways

The determination of a compound's molecular weight is a fundamental calculation based on its chemical formula and the standard atomic weights of its elements. As such, experimental protocols for its determination are not typically required for this specific piece of information. Similarly, signaling pathways are not relevant to the intrinsic physical property of molecular weight.

For researchers interested in the experimental characterization of this compound, techniques such as mass spectrometry would be employed to confirm its molecular mass and structure.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for calculating the molecular weight of a chemical compound.

Caption: Logical workflow for molecular weight calculation.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 6. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Dimethyldioctadecylammonium Iodide: Nomenclature and Classification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the nomenclature associated with Dimethyldioctadecylammonium Iodide, a quaternary ammonium (B1175870) compound. This document clarifies its synonyms and contextualizes its identity in relation to similar compounds more frequently cited in commercial applications.

Chemical Identity

This compound is a cationic surfactant. The core structure consists of a central nitrogen atom bonded to two methyl groups and two octadecyl (stearyl) chains, with an iodide ion as the counter-ion. Its unique molecular structure, featuring both long hydrophobic alkyl chains and a hydrophilic cationic headgroup, imparts amphiphilic properties valuable in various research applications.

Synonyms and Chemical Identifiers

While the systematic name is descriptive, several synonyms are used in literature and by chemical suppliers. The most common synonym directly substitutes the "octadecyl" term with "stearyl," which refers to the same C18 alkyl chain.

Quantitative and identifying data for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 7206-39-5 | [1][2][3][4] |

| Molecular Formula | C₃₈H₈₀IN | [2][3][4] |

| Molecular Weight | 677.97 g/mol | [2][3][4] |

| Primary Synonym | Dimethyldistearylammonium Iodide | [3] |

| PubChem Substance ID | 135727377 | [2][4] |

| Reaxys Registry No. | 3799941 | [2][3][4] |

Trade Names

Based on available data, this compound is primarily supplied for research and development purposes and is not widely marketed under specific trade names. Chemical suppliers like TCI America list it by its chemical name or primary synonym.[1]

However, the closely related chloride salt, Dimethyldioctadecylammonium Chloride (CAS No. 107-64-2), also known as Distearyldimonium Chloride, has a much broader commercial footprint, particularly in fabric softeners, cosmetics, and as a phase transfer catalyst.[5][6][7] It is marketed under numerous trade names. Understanding these names can be valuable for researchers exploring the applications of dioctadecyl-based quaternary ammonium salts.

A selection of common synonyms and trade names for the chloride form is provided in the table below for contextual reference.

| Name Type | Name | Source |

| Synonym | Dimethyldistearylammonium chloride | [5][8] |

| Synonym | Dioctadecyldimethylammonium chloride | [5][9] |

| Synonym | Distearyldimonium chloride | [6][7] |

| INCI Name | Quaternium-5 | [5] |

| Trade Name | Varisoft 100 / Varisoft TA 100 | [5] |

| Trade Name | Aliquat 207 | [5][6] |

| Trade Name | Arosurf TA 100 | [5] |

| Trade Name | Genamin DSAC | [5] |

| Trade Name | Adogen TA 100 | [5] |

Nomenclature and Relationships

The relationship between this compound and its more common chloride counterpart can be visualized as a hierarchical classification of nomenclature. The core chemical structure determines the base name, while the counter-ion specifies the exact salt. Trade names are specific to the commercialized form, which is predominantly the chloride salt.

Experimental Protocols

This guide focuses on the nomenclature and classification of this compound. Detailed experimental protocols for its synthesis, purification, or application are beyond the current scope. Researchers should refer to peer-reviewed scientific literature or specific application notes for detailed methodologies.

Conclusion

This compound is most precisely identified by its CAS number, 7206-39-5. Its most prevalent synonym is Dimethyldistearylammonium Iodide. Unlike its chloride analogue, it does not appear to be associated with specific trade names, indicating its primary use in research settings rather than widespread commercial products. Professionals in drug development and chemical research should be precise in their use of identifiers to distinguish between the iodide and the more commercially prevalent chloride form of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound 7206-39-5 | TCI Deutschland GmbH [tcichemicals.com]

- 3. This compound 7206-39-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound 7206-39-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyldioctadecylammonium chloride - Wikipedia [en.wikipedia.org]

- 7. Dimethyldioctadecylammonium_chloride [chemeurope.com]

- 8. scbt.com [scbt.com]

- 9. chemwhat.com [chemwhat.com]

The Core Mechanism of Action of Dimethyldioctadecylammonium (DDA) Compounds: A Technical Guide

Dimethyldioctadecylammonium (B77308) (DDA) compounds, synthetic cationic lipids characterized by a positively charged quaternary ammonium (B1175870) head group and two C18 hydrocarbon tails, are versatile molecules with significant applications in immunology and microbiology. This technical guide provides an in-depth exploration of the core mechanisms of action of DDA, primarily focusing on its well-established role as a vaccine adjuvant and its inherent antimicrobial properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways.

DDA as an Immunological Adjuvant

DDA is a potent adjuvant that enhances both humoral and cell-mediated immune responses, with a particular strength in inducing Th1-biased immunity, which is crucial for combating intracellular pathogens.[1][2] It is most commonly formulated as cationic liposomes, often in combination with other immunomodulators such as trehalose (B1683222) dibehenate (TDB). The adjuvant effect of DDA is not based on direct, potent activation of innate immune signaling pathways in the same manner as Toll-like receptor (TLR) agonists. Instead, its efficacy stems from a combination of physicochemical interactions with antigens and antigen-presenting cells (APCs).[3][4]

Primary Mechanisms of Adjuvant Action

The principal mechanisms driving the adjuvant activity of DDA-based liposomes are the depot effect and the enhancement of antigen uptake and presentation.

-

Depot Effect: The cationic nature of DDA liposomes promotes the electrostatic adsorption of often negatively charged protein antigens.[5] This formulation leads to the formation of a depot at the site of injection, which retains the antigen for an extended period. This prolonged exposure increases the opportunity for immune cells to interact with the antigen.[6] Studies have shown that when administered with DDA liposomes, antigens can be detected at the injection site for up to 14 days, whereas the antigen alone disseminates rapidly.[6] This sustained release is thought to contribute to a stronger and more durable immune response.

-

Enhanced Antigen Uptake and Presentation: DDA liposomes significantly increase the efficiency of antigen uptake by APCs, particularly dendritic cells (DCs).[3] The positive charge of the liposomes facilitates interaction with the negatively charged surface of APCs, leading to enhanced endocytosis of the antigen-liposome complex.[7] This targeted delivery results in a much more efficient processing and presentation of the antigen on MHC class II molecules to CD4+ T cells.[3] Research has demonstrated that the adsorption of ovalbumin onto DDA liposomes increased the efficiency of antigen presentation by more than 100-fold.[3][4] While DDA itself does not strongly induce the maturation of DCs (upregulation of co-stimulatory molecules like CD80, CD86, and CD40), it effectively delivers the antigen into the cellular machinery for presentation.[3][4]

Physicochemical Properties of DDA Liposomes

The adjuvant effect of DDA is intrinsically linked to the physicochemical characteristics of its liposomal formulations. Key parameters include particle size and zeta potential, which influence the interaction with antigens and cells.

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Antigen Adsorption Efficiency (%) | Reference |

| DDA/TDB Liposomes | 1920.0 ± 70.0 | Narrow | ~ +50 | >90 (for H3N2) | [8] |

| DDA:TDB Liposomes | ~500-600 | - | ~ +30 to +40 | >85 (for various proteins) | [1] |

| DDA:TDB Liposomes with Cholesterol | 205 | - | - | - | [9] |

| DDA/TDB Liposomes + Ovalbumin | Aggregation observed | - | ~ -20 | >90 | [1] |

| DDA Liposomes | - | - | - | >90 (for Ovalbumin) | [3] |

Data presented is a synthesis from multiple sources and specific values can vary based on the exact preparation method, buffer, and antigen used.

Immunological Outcomes

Vaccines adjuvanted with DDA-based liposomes typically induce a mixed Th1/Th2 immune response, with a strong bias towards a Th1 phenotype, characterized by the production of IFN-γ. This is reflected in the generation of specific antibody isotypes, particularly IgG2a and IgG2b in mice.[10][11]

| Adjuvant Formulation | Antigen | Key Immunological Outcome | Reference |

| DDA/TDB | H3N2 Influenza | Enhanced serum IgG, IgG1, IgG2a, IgG2b, and mucosal IgA | [8] |

| DDA/Saponin | SARS-CoV-2 RBD | Increased IgG1, IgG2a, IgG2b, and IgG3 isotypes | [10] |

| DDA/TDB/Cholesterol | M. tuberculosis fusion protein | High levels of IFN-γ, IL-12, and a high IgG2a/IgG1 ratio | [9] |

| DDA:TDB | Ag85B-ESAT-6 | Higher IFN-γ production upon antigen recall | [12] |

Visualizing the Adjuvant Mechanism of Action

The following diagrams illustrate the key processes involved in the adjuvant action of DDA liposomes.

Antimicrobial Mechanism of Action

DDA and other related quaternary ammonium compounds (QACs) possess broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[10][13] This activity is a direct consequence of their cationic amphiphilic structure.

Core Mechanism: Membrane Disruption

The primary mode of antimicrobial action is the disruption of the cell membrane's structural and functional integrity. This process occurs in several stages:

-

Adsorption to the Cell Surface: As a cationic molecule, DDA is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[13][14]

-

Intercalation into the Lipid Bilayer: The long, hydrophobic dioctadecyl chains of DDA penetrate the lipid bilayer of the cell membrane. This insertion disrupts the orderly arrangement of phospholipids, leading to a disorganization of the membrane structure.[14]

-

Loss of Membrane Integrity: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like ions (K+), metabolites, and nucleic acids.[14]

-

Cell Death: The extensive loss of cellular contents and the collapse of the membrane potential ultimately lead to cell lysis and death.[14]

Quantitative Antimicrobial Efficacy

The efficacy of DDA and its analogues can be quantified using metrics like the Minimum Inhibitory Concentration (MIC).

| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |

| DDAB | Escherichia coli | ATCC 25922 | 1.3 | [14] |

| DDAB | Staphylococcus aureus | ATCC 29213 | 0.4 - 1.8 | [14] |

| DDAB | Salmonella infantis | - | <125 | [14] |

Visualizing the Antimicrobial Mechanism

The following diagram illustrates the stepwise process of membrane disruption by DDA.

Experimental Protocols

This section provides an overview of key experimental methodologies for the preparation and evaluation of DDA liposomes.

Preparation of DDA Liposomes by Thin-Film Hydration

The thin-film hydration method is a common and reproducible technique for preparing DDA liposomes.[15][16][17]

-

Lipid Dissolution: Dissolve DDA (and other lipid components like TDB, if applicable) in a suitable organic solvent, such as a 9:1 (v/v) chloroform/methanol mixture, in a round-bottom flask.[15]

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This process deposits a thin, uniform lipid film on the inner surface of the flask. The flask should be heated in a water bath above the phase transition temperature of the lipids (e.g., 60°C for DDA).[15][18]

-

Drying: Further dry the lipid film under high vacuum for several hours to overnight to remove any residual solvent.[15][18]

-

Hydration: Rehydrate the lipid film by adding an aqueous buffer (e.g., 10 mM Tris-buffer, pH 7.4) pre-heated to above the lipid's transition temperature.[15]

-

Vesicle Formation: Agitate the flask, for instance by vortexing every 10 minutes for about an hour, to facilitate the swelling and peeling of the lipid film, which self-assembles into multilamellar vesicles (MLVs).[15]

-

Sizing (Optional): To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[18]

Quantification of Antigen Adsorption

This protocol determines the efficiency of antigen association with DDA liposomes.[16]

-

Incubation: Mix the DDA liposome suspension with the antigen solution at the desired mass ratio and incubate for a specific period (e.g., 1 hour at room temperature) to allow for adsorption.[3]

-

Separation: Separate the liposome-antigen complexes from the unbound antigen. This is typically achieved by ultracentrifugation, which pellets the liposomes.

-

Quantification of Unbound Antigen: Carefully collect the supernatant, which contains the unbound antigen.

-

Analysis: Determine the protein concentration in the supernatant using a standard protein quantification assay, such as the Micro BCA Protein Assay.

-

Calculation: Calculate the amount of adsorbed antigen by subtracting the amount of unbound antigen in the supernatant from the total amount of antigen initially added. The adsorption efficiency is expressed as a percentage.[16]

In Vitro Cellular Uptake Assay

This assay quantifies the uptake of DDA liposome-adsorbed antigen by APCs using flow cytometry.[3][8]

-

Cell Culture: Culture bone marrow-derived dendritic cells (BMDCs) or other relevant APCs.

-

Labeling: Use a fluorescently labeled antigen (e.g., OVA-AlexaFluor488).

-

Formulation: Prepare the fluorescent antigen alone or adsorbed to DDA liposomes.

-

Incubation: Add the formulations to the cultured cells and incubate for a defined period (e.g., 30 minutes at 37°C). Include a control at 4°C to assess passive adsorption versus active uptake.[3]

-

Washing: Wash the cells to remove any non-associated antigen and liposomes. An acidic buffer wash can be used to distinguish between surface-bound and internalized antigen.[3]

-

Staining (Optional): Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD11c for DCs) to identify specific cell populations.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI), which corresponds to the amount of antigen uptake.[8]

In Vivo Immunogenicity Study

This protocol outlines a general procedure to evaluate the adjuvant effect of DDA in an animal model.[8][10]

-

Animal Model: Use a suitable animal model, such as BALB/c or C57BL/6 mice.

-

Vaccine Formulation: Prepare the antigen alone or formulated with the DDA liposome adjuvant. Include control groups receiving only PBS or the adjuvant alone.

-

Immunization: Immunize the mice via a relevant route (e.g., subcutaneous or intramuscular injection). Typically, a prime-boost strategy is employed, with one or two booster immunizations given at intervals of 2-3 weeks.[9]

-

Sample Collection: Collect blood samples at various time points after immunization to analyze serum antibody responses. Spleens can be harvested at the end of the study to assess T cell responses.

-

Antibody Titer Analysis (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to measure antigen-specific antibody titers (e.g., total IgG, IgG1, IgG2a, IgG2b) in the serum.

-

T Cell Response Analysis (ELISPOT/Intracellular Cytokine Staining): Re-stimulate splenocytes in vitro with the specific antigen. Use ELISPOT or intracellular cytokine staining followed by flow cytometry to quantify the number of cytokine-producing T cells (e.g., IFN-γ, IL-4, IL-5).[5]

Conclusion

Dimethyldioctadecylammonium compounds function through distinct yet complementary mechanisms as both immunological adjuvants and antimicrobial agents. As an adjuvant, DDA's cationic and lipophilic nature facilitates a depot effect and significantly enhances antigen delivery to and uptake by antigen-presenting cells, leading to robust Th1-biased immune responses. As an antimicrobial, its structure enables the direct disruption of microbial cell membranes, causing leakage of cellular contents and cell death. A thorough understanding of these mechanisms, supported by quantitative data and standardized protocols, is essential for the rational design and development of advanced vaccines and novel antimicrobial therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. DDA as an immunological adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pegylation of DDA:TDB liposomal adjuvants reduces the vaccine depot effect and alters the Th1/Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liposomes based on dimethyldioctadecylammonium promote a depot effect and enhance immunogenicity of soluble antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Adjuvants to increase immunogenicity of SARS-CoV-2 RBD and support maternal–fetal transference of antibodies in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

- 13. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Preparation of Liposomes [bio-protocol.org]

- 16. Adsorption of protein antigen to the cationic liposome adjuvant CAF®01 is required for induction of Th1 and Th17 responses but not for antibody induction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

An In-depth Technical Guide to the Critical Micelle Concentration of Cationic Surfactants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical micelle concentration (CMC) of cationic surfactants, a fundamental parameter in colloid and surface science with significant implications for drug development and formulation. This document details the principles of micellization, factors influencing the CMC, experimental methodologies for its determination, and the application of cationic surfactant systems in pharmaceutical sciences.

Introduction to Critical Micelle Concentration (CMC)

In aqueous solutions, cationic surfactants, which are amphiphilic molecules possessing a positively charged hydrophilic head group and a hydrophobic tail, exhibit unique behavior. At low concentrations, they exist as individual molecules or monomers. However, as the concentration increases, a threshold is reached where these monomers spontaneously self-assemble into organized colloidal aggregates known as micelles. This concentration is defined as the Critical Micelle Concentration (CMC).[1]

Above the CMC, the addition of more surfactant primarily leads to the formation of more micelles, while the monomer concentration remains relatively constant.[1] This phenomenon is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and osmotic pressure, which form the basis for the experimental determination of the CMC.[2] The CMC is a crucial characteristic of a surfactant as it dictates the minimum concentration required for applications relying on micellar solubilization, such as enhancing the solubility of poorly water-soluble drugs.[3]

Factors Influencing the Critical Micelle Concentration

The CMC of a cationic surfactant is not an intrinsic constant but is significantly influenced by both the molecular structure of the surfactant and the surrounding environmental conditions. A thorough understanding of these factors is essential for the rational design of surfactant-based formulations.

A logical diagram illustrating the key factors that influence the CMC of cationic surfactants is presented below.

Caption: Factors influencing the Critical Micelle Concentration (CMC).

Surfactant Molecular Structure

-

Hydrophobic Tail: Increasing the length of the hydrophobic alkyl chain leads to a decrease in the CMC. This is because a longer chain results in stronger hydrophobic interactions, favoring the transfer of the surfactant from the aqueous phase to the micellar core at a lower concentration. The presence of bulky or branched hydrophobic groups can increase the CMC by making it more difficult for the surfactant molecules to pack efficiently within the micelle.[4]

-

Hydrophilic Head Group: The nature of the cationic head group also plays a role. Bulkier head groups can increase the CMC due to steric hindrance, which opposes the close packing of surfactant molecules in a micelle.[4]

Environmental Conditions

-

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex. Typically, as the temperature increases, the CMC initially decreases to a minimum and then increases, resulting in a characteristic U-shaped curve.[5] This behavior is a result of the interplay between the temperature's effect on the hydration of the hydrophilic head group and the disruption of the structured water around the hydrophobic tail.

-

Counterions: The type of counterion associated with the cationic surfactant significantly affects the CMC. Counterions that bind more strongly to the micellar surface can more effectively neutralize the charge of the head groups, reducing electrostatic repulsion and thereby lowering the CMC.

-

Electrolytes: The addition of electrolytes, such as salts, to a solution of an ionic surfactant generally leads to a decrease in the CMC. The added ions screen the electrostatic repulsions between the charged head groups, facilitating micelle formation at a lower surfactant concentration.[4]

-

pH: For cationic surfactants with amine head groups, pH can influence the degree of ionization. At low pH, the amine group is protonated and charged, leading to higher electrostatic repulsion and a higher CMC. Conversely, at high pH, the amine group may be deprotonated and neutral, resulting in a lower CMC.[4]

-

Additives: The presence of other organic molecules, such as co-surfactants or solubilized drugs, can alter the CMC. These additives can be incorporated into the micelles, affecting their stability and formation.[4]

Quantitative Data on CMC of Cationic Surfactants

The following tables summarize the CMC values for several common cationic surfactants under various conditions, compiled from the literature. These values are typically determined at 25°C in aqueous solution unless otherwise specified.

Table 1: CMC Values of Common Cationic Surfactants in Water at 25°C

| Surfactant | Chemical Structure | CMC (mM) |

| Decyltrimethylammonium Bromide (DTAB) | C₁₀H₂₁N(CH₃)₃⁺Br⁻ | ~65[1] |

| Dodecyltrimethylammonium Bromide (DTAB) | C₁₂H₂₅N(CH₃)₃⁺Br⁻ | ~16[1] |

| Tetradecyltrimethylammonium Bromide (TTAB) | C₁₄H₂₉N(CH₃)₃⁺Br⁻ | ~3.5 |

| Cetyltrimethylammonium Bromide (CTAB) | C₁₆H₃₃N(CH₃)₃⁺Br⁻ | ~0.92[1] |

| Cetylpyridinium Chloride (CPC) | C₁₆H₃₃C₅H₅N⁺Cl⁻ | ~0.9 |

| Benzalkonium Chloride (BAC) | C₆H₅CH₂N(CH₃)₂R⁺Cl⁻ (R=C₈H₁₇ to C₁₈H₃₇) | ~1.3 (mg/L)[6] |

| Benzethonium Chloride | C₂₇H₄₂ClNO₂ | Varies with formulation |

| Cetalkonium Chloride (CKC) | C₁₆H₃₃N(CH₃)₂CH₂C₆H₅⁺Cl⁻ | Varies with formulation[7] |

Table 2: Effect of Temperature on the CMC of Cetylpyridinium Chloride (CPC) in Water

| Temperature (°C) | CMC (mM) |

| 22 | ~1.0[8] |

| 25 | ~0.9[8] |

| 30 | ~1.0[8] |

Table 3: Effect of Added NaCl on the CMC of Dodecyltrimethylammonium Bromide (DTAB) at 25°C

| NaCl Concentration (mM) | CMC (mM) |

| 0 | ~15.6 |

| 10 | ~9.8 |

| 50 | ~4.6 |

| 100 | ~2.9 |

Note: The exact CMC values can vary slightly depending on the experimental method used and the purity of the surfactant.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of cationic surfactants. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. Below are detailed protocols for three commonly used methods.

Tensiometry (Du Noüy Ring Method)

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2]

Experimental Workflow:

Caption: Workflow for CMC determination by tensiometry.

Detailed Methodology:

-

Solution Preparation: Prepare a stock solution of the cationic surfactant in deionized water. Create a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

-

Instrumentation: Use a tensiometer equipped with a Du Noüy platinum-iridium ring.[9] Ensure the instrument is calibrated and the sample stage is level.

-

Measurement:

-

Clean the platinum ring thoroughly, typically by flaming it to red heat to remove any organic contaminants.[10]

-

Pour a surfactant solution into a clean sample vessel.

-

Immerse the ring into the solution and then slowly raise it.[11]

-

The instrument measures the force required to pull the ring through the liquid-air interface. This force is proportional to the surface tension.

-

Repeat the measurement for each surfactant concentration, ensuring the ring is cleaned between each sample.

-

-

Data Analysis: Plot the measured surface tension values (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis. The resulting graph will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[2]

Conductivity Measurement

This technique is particularly suitable for ionic surfactants. The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual ions. Above the CMC, the rate of increase in conductivity decreases because the micelles, being larger and having a lower net charge per monomer unit, are less mobile charge carriers.[2]

Experimental Workflow:

Caption: Workflow for CMC determination by conductivity.

Detailed Methodology:

-

Solution Preparation: Prepare a range of surfactant solutions in deionized water, similar to the tensiometry method.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Rinse the conductivity cell with deionized water and then with the sample solution.

-

Immerse the probe into the surfactant solution, ensuring there are no air bubbles trapped.

-

Allow the reading to stabilize and record the specific conductivity.

-

Repeat the measurement for all prepared solutions, moving from the most dilute to the most concentrated to minimize contamination.

-

-

Data Analysis: Plot the specific conductivity (κ) as a function of the surfactant concentration (C). The graph will exhibit two linear segments with different slopes. The concentration at which the slope changes corresponds to the CMC.[12]

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence properties are sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change in the microenvironment leads to a shift in the fluorescence emission spectrum of pyrene.[13]

Experimental Workflow:

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) (e.g., 10⁻³ M).

-

Prepare a series of surfactant solutions. To each, add a small aliquot of the pyrene stock solution and then remove the organic solvent by gentle heating or under a stream of nitrogen to achieve a final pyrene concentration of approximately 10⁻⁶ M.[8]

-

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Set the excitation wavelength to approximately 335 nm.

-

Record the emission spectrum for each sample, typically from 350 nm to 500 nm.

-

Identify the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks in the pyrene emission spectrum.

-

-

Data Analysis: Calculate the ratio of the intensities of the first and third peaks (I₁/I₃). Plot this ratio against the logarithm of the surfactant concentration. The resulting plot will be a sigmoidal curve, and the CMC is determined from the inflection point of this curve.[14]

Applications in Drug Development

Cationic surfactants and their ability to form micelles above the CMC have significant applications in drug development, primarily for enhancing the solubility and bioavailability of poorly water-soluble drugs.[3]

Mechanism of Micellar Solubilization

The hydrophobic core of a cationic micelle provides a microenvironment suitable for the encapsulation of nonpolar drug molecules. This process, known as micellar solubilization, effectively increases the apparent solubility of the drug in the aqueous formulation.[15] The location of the drug within the micelle depends on its polarity:

-

Nonpolar drugs: Reside in the hydrophobic core.

-

Amphiphilic drugs: Orient themselves with their hydrophobic part in the core and their polar part at the core-corona interface.

-

Polar drugs: May adsorb onto the surface of the micelle.[15]

The solubilization capacity of a micellar system is influenced by factors such as the size of the micellar core, which is related to the alkyl chain length of the surfactant, and the charge of the micellar surface.

A diagram illustrating the solubilization of a hydrophobic drug within a cationic surfactant micelle is provided below.

Caption: Solubilization of a hydrophobic drug in a cationic micelle.

Drug Delivery Systems

Cationic surfactant-based micellar systems can serve as nanocarriers for targeted drug delivery. The positive charge on the surface of the micelles can facilitate interaction with negatively charged biological membranes, potentially enhancing cellular uptake of the encapsulated drug.[16] Furthermore, the small size of micelles allows them to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

Conclusion

The critical micelle concentration is a pivotal parameter that governs the behavior of cationic surfactants in solution. Its determination is essential for the effective design and optimization of formulations in the pharmaceutical industry. A comprehensive understanding of the factors that influence the CMC, coupled with robust experimental methodologies for its measurement, enables researchers and drug development professionals to harness the unique properties of cationic surfactant micelles for enhanced drug solubilization and delivery. The data and protocols presented in this guide serve as a valuable resource for scientists working in this dynamic field.

References

- 1. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Benzethonium Chloride | C27H42ClNO2 | CID 8478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy [mdpi.com]

- 7. Cetalkonium chloride - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 10. cscscientific.com [cscscientific.com]

- 11. biolinscientific.com [biolinscientific.com]

- 12. Method of Determination of CMC | PPT [slideshare.net]

- 13. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Micellar solubilization of drugs. [sites.ualberta.ca]

- 16. Drug induced micelle-to-vesicle transition in aqueous solutions of cationic surfactants - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25577A [pubs.rsc.org]

An In-depth Technical Guide to the Surfactant Properties of Quaternary Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium (B1175870) salts (QAS), also known as quats, are a versatile class of cationic surfactants widely utilized across various scientific and industrial domains. Characterized by a positively charged nitrogen atom bonded to four organic substituents, these compounds exhibit a unique combination of surface-active, antimicrobial, and formulation-enhancing properties. Their amphiphilic nature, comprising a hydrophilic cationic head group and a hydrophobic alkyl chain, drives their self-assembly into micelles in aqueous solutions and their adsorption at interfaces. These fundamental behaviors underpin their broad applicability as disinfectants, antiseptics, and crucial excipients in drug delivery systems. This technical guide provides a comprehensive exploration of the core surfactant properties of QAS, detailing their structure-property relationships, methods for characterization, and mechanisms of action, with a focus on their relevance to research and pharmaceutical development.

Core Surfactant Properties of Quaternary Ammonium Salts

The efficacy and application of QAS are intrinsically linked to their behavior at interfaces and in solution. Key parameters that define their surfactant properties include the critical micelle concentration (CMC) and the ability to reduce surface tension.

Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[1][2] Below the CMC, QAS exist primarily as monomers, and the surface tension of the solution decreases with increasing concentration.[3] Once the CMC is reached, the surface becomes saturated with monomers, and any additional QAS molecules form micelles in the bulk solution, leading to a plateau in surface tension.[1][2] The CMC is a critical indicator of a surfactant's efficiency; a lower CMC value signifies that less surfactant is required to saturate interfaces and form micelles.[3]

The structure of the QAS molecule, particularly the length of the hydrophobic alkyl chain, significantly influences the CMC. Generally, for a homologous series of QAS, the CMC decreases as the length of the alkyl chain increases. This is due to the increased hydrophobicity, which favors the self-assembly of monomers into micelles to minimize contact with water.

Surface Tension Reduction

A primary function of surfactants is to lower the surface tension of a liquid. QAS molecules adsorb at the air-water interface, with their hydrophobic tails oriented away from the water and their hydrophilic head groups remaining in the aqueous phase. This arrangement disrupts the cohesive energy of water molecules at the surface, resulting in a reduction of surface tension. The extent of surface tension reduction is a measure of the surfactant's effectiveness.

Quantitative Data on Surfactant Properties

The following tables summarize key quantitative data for various classes of quaternary ammonium salts, providing a comparative overview of their surfactant and antimicrobial properties.

Table 1: Critical Micelle Concentration (CMC) of Selected Quaternary Ammonium Salts

| Quaternary Ammonium Salt | Alkyl Chain Length | Counterion | Temperature (°C) | CMC (mM) | Reference(s) |

| Decyltrimethylammonium Bromide | C10 | Br⁻ | 25 | 65-68 | [4] |

| Dodecyltrimethylammonium Bromide | C12 | Br⁻ | 25 | 15-16 | [5][6] |

| Tetradecyltrimethylammonium Bromide | C14 | Br⁻ | 25 | 3.5-4.0 | [5] |

| Hexadecyltrimethylammonium Bromide (CTAB) | C16 | Br⁻ | 25 | 0.9-1.0 | [5] |

| Cetylpyridinium Chloride (CPC) | C16 | Cl⁻ | 25 | 0.9-1.2 | [7] |

| Benzalkonium Chloride (C12) | C12 | Cl⁻ | 25 | ~4.4 | [8][9] |

| Benzalkonium Chloride (C14) | C14 | Cl⁻ | 25 | ~1.7 | [8][9] |

| Benzalkonium Chloride (C16) | C16 | Cl⁻ | 25 | ~0.5 | [8][9] |

| Didecyldimethylammonium Chloride (DDAC) | 2 x C10 | Cl⁻ | Not Specified | ~1.2 | [10][11] |

| 12-6-12 Gemini Surfactant | 2 x C12 | Br⁻ | 25 | 0.098 | [12][13] |

Table 2: Surface Tension of Selected Quaternary Ammonium Salt Solutions

| Quaternary Ammonium Salt | Concentration | Temperature (°C) | Surface Tension (mN/m) | Reference(s) |

| Cetylpyridinium Chloride (CPC) | 0.1% aqueous solution | 25 | 43 | [14] |

| Cetylpyridinium Chloride (CPC) | 1.0% aqueous solution | 25 | 41 | [14] |

| Cetylpyridinium Chloride (CPC) | 10% aqueous solution | 25 | 38 | [14] |

| Double-chain C12 Glucosamide QAS | At CMC | Not Specified | 29.36 | [15] |

| Double-chain C14 Glucosamide QAS | At CMC | Not Specified | 30.90 | [15] |

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Quaternary Ammonium Salts

| Quaternary Ammonium Salt | Microorganism | MIC (µg/mL) | Reference(s) |

| Alkyldimethylbenzylammonium Chloride (ADBAC) | Staphylococcus aureus | 0.4 - 1.8 | [16] |

| Didecyldimethylammonium Chloride (DDAC) | Staphylococcus aureus | 0.4 - 1.8 | [16] |

| NDD9® (Didecylmethylpolyoxyethylammonium propionate) | Staphylococcus aureus | 250 | [17] |

| Bis-Quaternary Ammonium Salt (BQAS) | Escherichia coli | 25 | [18] |

| Bis-Quaternary Ammonium Salt (BQAS) | Staphylococcus aureus | 12.5 | [18] |

| Cetyltrimethylammonium Bromide (CTAB) | Escherichia coli | >200 | [18] |

| Cetyltrimethylammonium Bromide (CTAB) | Staphylococcus aureus | 100 | [18] |

| Gemini-QAS (TMPG-12 Br) | Staphylococcus aureus | ~20 | [19] |

| Gemini-QAS (TMPG-12 Br) | Escherichia coli | ~40 | [19] |

| Quaternary phosphonium (B103445) and ammonium salts (various) | Antibiotic-resistant S. aureus | 1 - 32 | [5] |

Experimental Protocols

Accurate determination of the surfactant properties of QAS is crucial for their effective application. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Principle: This method involves measuring the surface tension of a series of surfactant solutions of varying concentrations. The surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. The CMC is determined from the inflection point of the surface tension versus log concentration plot.[1][2][3]

Detailed Methodology:

-

Preparation of Solutions: Prepare a stock solution of the quaternary ammonium salt in deionized water at a concentration significantly above the expected CMC. A series of dilutions are then prepared from this stock solution.

-

Instrumentation: A force tensiometer equipped with a Wilhelmy plate (a thin plate of platinum) is used. The instrument should be situated on a vibration-free table to ensure accurate measurements.

-

Measurement Procedure:

-

Thoroughly clean the Wilhelmy plate with a suitable solvent and then flame it to remove any organic contaminants.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place the surfactant solution with the lowest concentration in a clean sample vessel.

-

Raise the sample vessel until the liquid surface just touches the bottom edge of the Wilhelmy plate.

-

The instrument measures the force exerted on the plate by the surface tension of the liquid.

-

Record the surface tension value once it has stabilized.

-

Repeat the measurement for each of the prepared surfactant solutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the measured surface tension values (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will typically show two linear regions.

-

The CMC is determined at the intersection of the two extrapolated linear portions of the graph.[3]

-

Principle: This method is suitable for ionic surfactants like QAS. The electrical conductivity of the surfactant solution is measured as a function of its concentration. Below the CMC, the conductivity increases linearly with concentration due to the presence of individual charged monomers. Above the CMC, the rate of increase in conductivity slows down because the micelles, although charged, have a lower mobility per charge unit compared to the individual monomers. The CMC is identified as the concentration where the slope of the conductivity versus concentration plot changes.[1][2]

Detailed Methodology:

-

Preparation of Solutions: Prepare a series of aqueous solutions of the quaternary ammonium salt with varying concentrations.

-

Instrumentation: A conductivity meter with a calibrated conductivity cell is required. The measurements should be performed at a constant temperature.

-

Measurement Procedure:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of the deionized water used to prepare the solutions to establish a baseline.

-

Measure the conductivity of each prepared surfactant solution, starting from the lowest concentration.

-

Ensure the conductivity cell is thoroughly rinsed with deionized water and then with the next solution to be measured between each reading.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) against the surfactant concentration (C).

-

The plot will show two linear regions with different slopes.

-

The CMC is determined from the concentration at the point of intersection of these two lines.[11]

-

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20]

Detailed Methodology:

-

Preparation of Materials:

-

Sterile 96-well microtiter plates.

-

Sterile Mueller-Hinton broth (or another suitable growth medium for the test microorganism).

-

A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

A stock solution of the quaternary ammonium salt of a known concentration.

-

-

Procedure:

-

Dispense 100 µL of sterile broth into all wells of the microtiter plate.

-

Add 100 µL of the QAS stock solution to the first well of a row, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series. This will result in a range of QAS concentrations across the wells.

-

Inoculate each well (except for a negative control well) with 5 µL of the standardized bacterial suspension.

-

Include a positive control well containing only broth and the bacterial inoculum, and a negative control well containing only broth.

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Interpretation of Results:

Mechanisms of Action and Applications

The unique surfactant properties of quaternary ammonium salts are directly responsible for their biological activities and their utility in various applications, particularly in antimicrobial formulations and drug delivery.

Antimicrobial Mechanism of Action

The primary mechanism of antimicrobial action of QAS involves the disruption of the microbial cell membrane.[21] This process can be summarized in the following steps:

-

Adsorption and Binding: The positively charged cationic head group of the QAS molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[16][22]

-

Penetration and Disruption: The hydrophobic alkyl chain of the QAS penetrates the hydrophobic interior of the cell membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity.

-

Leakage of Cellular Contents: The compromised cell membrane becomes permeable, resulting in the leakage of essential intracellular components like potassium ions, nucleotides, and proteins.

-

Cell Death: The loss of cellular contents and the disruption of vital membrane functions ultimately lead to cell death.

Gram-negative bacteria are often more resistant to QAS than Gram-positive bacteria due to their outer membrane, which contains LPS and can limit the penetration of the QAS molecules.[7]

Applications in Drug Delivery

Quaternary ammonium salts are valuable excipients in drug delivery systems, primarily due to their ability to enhance drug permeation and their use in formulating nanoparticulate carriers.

-

Permeation Enhancers: QAS can act as permeation enhancers in transdermal drug delivery systems.[23] By interacting with and temporarily disrupting the lipid bilayers of the stratum corneum, they can increase the penetration of co-administered drugs through the skin.[24]

-

Nanoparticle Formulations: The cationic nature of QAS makes them suitable for use as stabilizers and surface modifiers in the formulation of nanoparticles. They can be used to create positively charged nanoparticles that can interact with negatively charged biological membranes, potentially improving drug uptake by cells. They are also used as excipients in the development of lipid-based and polymeric nanoparticles.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the surfactant properties of quaternary ammonium salts.

Caption: General structure of a quaternary ammonium salt.

Caption: Micelle formation above the critical micelle concentration (CMC).

Caption: Antimicrobial mechanism of action of quaternary ammonium salts.

Caption: Experimental workflow for CMC determination by tensiometry.

References

- 1. researchgate.net [researchgate.net]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. DSpace [archive.hshsl.umaryland.edu]

- 4. phavi.umcs.pl [phavi.umcs.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. preprints.org [preprints.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 20. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 21. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. CA2384679A1 - Using quaternary ammonium salts for transdermal drug delivery - Google Patents [patents.google.com]

- 24. catalog.article4pub.com [catalog.article4pub.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Iodide Ion in Chemical Reactions

Introduction

The iodide ion (I⁻), the largest and least electronegative of the stable halide ions, possesses a unique combination of chemical properties that make it an indispensable tool in modern chemistry. Its large ionic radius, high polarizability, and the relative weakness of the carbon-iodine bond render it a potent nucleophile, a mild reducing agent, and an excellent leaving group. These characteristics are harnessed across a vast spectrum of chemical transformations, from classic organic syntheses and industrial catalysis to the cutting-edge design of radiopharmaceuticals for medical imaging and therapy. This guide provides a detailed exploration of the fundamental roles of the iodide ion, offering insights into its reaction mechanisms, quantitative data for key processes, detailed experimental protocols, and logical workflows to support researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The utility of the iodide ion stems directly from its intrinsic physical and electronic properties, which distinguish it from the lighter halides.

Physical Properties

Being the largest stable monatomic anion, iodide's electrons are held more loosely, making it highly polarizable. This allows for favorable orbital overlap in transition states, contributing to its high reactivity. Its size also influences the solubility of its salts; for instance, sodium iodide's high solubility in acetone (B3395972), in contrast to the insolubility of sodium chloride and bromide, is the cornerstone of the Finkelstein reaction.

Data Presentation: Comparison of Halide Ion Properties

| Property | Fluoride (B91410) (F⁻) | Chloride (Cl⁻) | Bromide (Br⁻) | Iodide (I⁻) |

| Ionic Radius (pm) | 133 | 181 | 196 | 206 |

| Molar Mass (g·mol⁻¹) | 18.998 | 35.453 | 79.904 | 126.904 |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| H–X Bond Dissociation Energy (kJ/mol) | 574 | 428 | 363 | 294 |

| Standard Redox Potential (X₂ + 2e⁻ ⇌ 2X⁻), E° (V) | +2.87 | +1.36 | +1.07 | +0.54 |

(Data sourced from references)

Redox Chemistry

The iodide ion is a mild reducing agent, readily oxidized to elemental iodine (I₂). This property is quantified by its standard redox potential of +0.54 V. It can reduce various oxidizing agents, including hydrogen peroxide and persulfate, a characteristic exploited in many kinetic studies. Conversely, elemental iodine is an oxidizing agent. This redox couple (I₂/I⁻) is central to iodometric titrations in analytical chemistry and plays a role in its biological antioxidant functions. The reducing power of halide ions increases down the group, with iodide being the strongest reducing agent among the stable halides.

Nucleophilicity and Leaving Group Ability

Iodide is a powerful nucleophile, particularly in Sₙ2 reactions. Its strength is influenced by the solvent:

-

In protic solvents (e.g., water, ethanol): Iodide is the strongest nucleophile among the halides. Smaller ions (like F⁻) are heavily solvated ("caged") by hydrogen bonding, which hinders their ability to attack an electrophilic center. The large, less solvated iodide ion can more freely participate in reactions.

-

In polar aprotic solvents (e.g., acetone, DMF): The trend reverses, and fluoride becomes the strongest nucleophile. In these solvents, solvation is weaker for all ions, and nucleophilicity correlates more closely with basicity.

Furthermore, due to its large size and ability to stabilize a negative charge, iodide is an excellent leaving group, a property that makes alkyl iodides highly reactive and valuable synthetic intermediates.

Role in Organic Synthesis and Catalysis

The iodide ion is a versatile reagent and catalyst in the synthesis of organic molecules.

Halogen Exchange: The Finkelstein Reaction

One of the most classic applications of iodide is the Finkelstein reaction, a nucleophilic substitution that converts alkyl chlorides or bromides into alkyl iodides. The reaction is typically performed in acetone, where the newly formed sodium chloride or bromide precipitates, driving the equilibrium forward according to Le Châtelier's principle.

Caption: Sₙ2 mechanism of the Finkelstein reaction.

Nucleophilic Catalysis

Even in sub-stoichiometric amounts, iodide can act as a potent nucleophilic catalyst. It can accelerate an Sₙ2 reaction between an alkyl halide (e.g., R-Cl) and a weak nucleophile (Nu⁻). The iodide first displaces the original halide in a Finkelstein-like step to form a more reactive alkyl iodide intermediate (R-I). Because iodide is a much better leaving group than chloride or bromide, the weaker nucleophile can now readily displace the iodide to form the final product, regenerating the iodide catalyst in the process.

Caption: Catalytic cycle of iodide in nucleophilic substitution.

Role in Analytical and Inorganic Chemistry

The distinct redox chemistry of the iodide-iodine couple is the foundation for its use in quantitative analysis and in classic chemical kinetics demonstrations.

The Iodine Clock Reaction

The "Iodine Clock" is a family of reactions that dramatically demonstrate chemical kinetics. In the most common variants (persulfate or hydrogen peroxide), iodide is slowly oxidized to iodine (I₂). A small, fixed amount of a reducing agent, such as thiosulfate (B1220275) (S₂O₃²⁻), is also present. The thiosulfate instantly reduces any I₂ formed back to I⁻. Once the thiosulfate is completely consumed, the I₂ concentration rapidly increases, forming a dark blue-black complex with a starch indicator. The time taken for the color to appear is a measure of the initial reaction rate.

Key Reactions (Persulfate Variation):

-

Slow, Rate-Determining Step: 2I⁻(aq) + S₂O₈²⁻(aq) → I₂(aq) + 2SO₄²⁻(aq)

-

Fast, Clock Step: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

-

Indicator Reaction: I₂(aq) + Starch → Blue/Black Complex

Caption: Logical workflow of the Iodine Clock reaction.

Role in Radiopharmaceutical Chemistry and Drug Development

The chemistry of iodide is pivotal in nuclear medicine, where its radioactive isotopes are used for both diagnosis and therapy.

Radioisotopes of Iodine

Several iodine isotopes are used in medicine, chosen based on their decay properties (half-life, emission type).

| Isotope | Half-Life | Principal Emission(s) | Primary Application(s) |

| Iodine-123 (¹²³I) | 13.2 hours | Gamma (159 keV) | Diagnostic SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.2 days | Positron (β⁺), Gamma | Diagnostic PET Imaging, Dosimetry |

| Iodine-131 (¹³¹I) | 8.04 days | Beta (β⁻), Gamma (364 keV) | Thyroid Therapy, Diagnostic Imaging |

Pharmacokinetics of Iodide

When administered orally as sodium iodide, radioiodide is rapidly absorbed from the gastrointestinal tract and distributed throughout the extracellular fluid. Its primary fate is active transport into the thyroid gland by the sodium-iodide symporter (NIS). This mechanism allows for a high concentration of iodide in the thyroid—up to 500 times that of the blood—making it an ideal target for imaging and therapy. Once trapped, iodide is oxidized and incorporated into thyroid hormones. The body excretes excess iodide primarily through the kidneys.

Caption: Simplified pharmacokinetic pathway of iodide.

Experimental Protocols

Protocol: Finkelstein Reaction (Synthesis of 1-Iodobutane)

-

Objective: To synthesize 1-iodobutane (B1219991) from 1-chlorobutane (B31608) via a halogen exchange reaction.

-

Materials:

-

1-chlorobutane

-

Sodium iodide (NaI), anhydrous

-

Acetone (anhydrous)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium thiosulfate solution (5% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Add sodium iodide (1.5 eq) to a round-bottom flask containing anhydrous acetone.

-

Stir the mixture until the NaI is fully dissolved.

-

Add 1-chlorobutane (1.0 eq) to the flask.

-

Heat the mixture to reflux for 1-2 hours. A white precipitate of NaCl will form.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated NaCl.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water, 5% sodium thiosulfate solution (to remove any traces of I₂), and finally with brine.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the acetone solvent by rotary evaporation to yield 1-iodobutane.

-

Protocol: Iodine Clock Reaction (Persulfate Variation)

-

Objective: To demonstrate the principles of chemical kinetics by measuring the time for the blue color to appear.

-

Materials:

-

Solution A: 0.2 M Potassium Iodide (KI)

-

Solution B: 0.1 M Ammonium Persulfate ((NH₄)₂S₂O₈)

-

Thiosulfate/Starch Solution: 0.005 M Sodium Thiosulfate (Na₂S₂O₃) containing 1% starch indicator.

-

Beakers, graduated cylinders, stopwatch.

-

-

Procedure:

-

In a 250 mL beaker, combine 25.0 mL of Solution A and 10.0 mL of the Thiosulfate/Starch solution. Add 65.0 mL of deionized water.

-

In a separate 100 mL beaker, measure 25.0 mL of Solution B.

-

Rapidly pour Solution B into the first beaker while simultaneously starting a stopwatch. Stir the mixture continuously.

-

Record the exact time when the solution abruptly changes from colorless to a deep blue-black color.

-

The experiment can be repeated by varying the initial concentrations of KI or (NH₄)₂S₂O₈ to determine the reaction order with respect to each reactant.

-

Conclusion